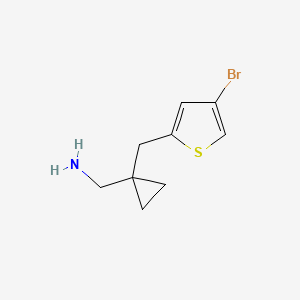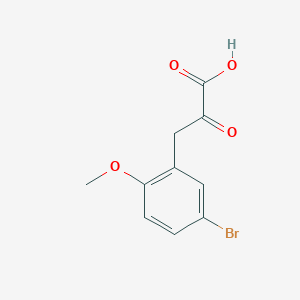![molecular formula C8H11Cl2NO B13592937 2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride](/img/structure/B13592937.png)
2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride is a chemical compound with the molecular formula C8H10ClNO It is a derivative of phenol, characterized by the presence of an aminoethyl group and a chlorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorophenol and (S)-1-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to promote the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride can be compared with other similar compounds, such as:
2-[(1S)-1-aminoethyl]-5-chlorobenzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzene ring.
2-[(1S)-1-aminoethyl]-5-chlorophenol: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11Cl2NO |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-chlorophenol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5(10)7-3-2-6(9)4-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
USYPIAOXPKYRFR-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)O)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)



![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)


![2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine](/img/structure/B13592905.png)


![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)

